(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains an indole group, a thiazolidinone group, and a dichlorobenzamide group . Indole is a common structure in many natural compounds and pharmaceuticals, known for its diverse biological activities . Thiazolidinones are also well-known in medicinal chemistry for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system present in the indole and thiazolidinone groups. The dichlorobenzamide group might add some steric hindrance .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Synthesis and Potential as GSK-3 Inhibitors
A study by Kamila and Biehl (2012) discusses the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, which are closely related to the compound . These derivatives were synthesized as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease and bipolar disorder (Kamila & Biehl, 2012).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) explored novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects. Their research indicated that these compounds could inhibit tumor growth and angiogenesis, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Potential as Anticancer Agents
Penthala, Reddy, and Crooks (2011) synthesized novel N-benzyl aplysinopsin analogs, including compounds structurally similar to the one , and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. Their findings indicated significant anticancer potential for some of these analogs (Penthala, Reddy & Crooks, 2011).
Crystal Structure and Bioactivities
Liu, Shao-hua, and colleagues (2013) conducted a study on a compound similar to the one of interest, focusing on its crystal structure, bioactivities, and potential applications in insecticidal, fungicidal, and anticancer activities (Liu et al., 2013).
HIV-1 and JSP-1 Inhibitors
Kamila, Ankati, and Biehl (2011) researched the synthesis of Rhodanine derivatives as potential inhibitors of HIV-1 and JSP-1, suggesting a role in antiviral therapy (Kamila, Ankati & Biehl, 2011).
Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity
Smelcerovic et al. (2015) examined the xanthine oxidase inhibitory properties and anti-inflammatory activities of thiazol-4-ones, related to the compound . These properties suggest potential applications in treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).
Solid Fluorescent Chemosensors
Lin et al. (2016) explored the use of thiazolone-based zinc complexes as solid fluorescent chemosensors for acid/base and toluene detection, indicating applications in environmental monitoring and luminescent materials (Lin et al., 2016).
Antimicrobial Activity
Horishny and colleagues (2022) synthesized 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives and evaluated their antimicrobial activity, suggesting potential applications in combating infectious diseases (Horishny et al., 2022).
Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its structure. Generally, they interact with their targets through covalent bonds, leading to changes in the target’s function .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary greatly. Factors such as the compound’s structure, the route of administration, and the patient’s physiology can all impact bioavailability .
Result of action
The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, gene expression, and metabolic processes, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGJWJHKGCWRS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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